BenchChemオンラインストアへようこそ!

4-Bromo-2-fluoro-6-methoxybenzoic acid

Directed ortho‑metalation Regioselective synthesis 2‑Methoxybenzoic acid building blocks

Leverage the unique 4-bromo-2-fluoro-6-methoxy substitution pattern to accelerate your drug discovery programs. This building block is a direct precursor to the Vandetanib pharmacophore, enabling rapid SAR exploration of VEGFR2/RET kinase inhibitors. The orthogonal bromine and fluorine substituents allow for sequential cross-coupling and isotopic labeling (⁷⁶Br/¹⁸F) for PET imaging agents. The 2-fluoro group provides superior metabolic stability by reducing CYP450 oxidation, while the 6-methoxy group directs exclusive ortho-lithiation at the 3-position—a regioselectivity impossible with non-methoxylated analogs. Secure this high-purity intermediate in bulk for your lead optimization campaigns.

Molecular Formula C8H6BrFO3
Molecular Weight 249.035
CAS No. 1472104-49-6
Cat. No. B2980160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-methoxybenzoic acid
CAS1472104-49-6
Molecular FormulaC8H6BrFO3
Molecular Weight249.035
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)Br)F)C(=O)O
InChIInChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyHURPNPSJCSOLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4‑Bromo‑2‑fluoro‑6‑methoxybenzoic Acid (CAS 1472104‑49‑6): Baseline Characterization for R&D Sourcing


4‑Bromo‑2‑fluoro‑6‑methoxybenzoic acid (CAS 1472104‑49‑6) is a poly‑substituted benzoic acid derivative featuring bromo, fluoro, and methoxy substituents at the 4‑, 2‑, and 6‑positions, respectively [1]. Its molecular formula is C₈H₆BrFO₃, with a molecular weight of 249.03 g/mol and a predicted XLogP3‑AA of 2.2 [1]. The compound is commercially supplied as an off‑white to white solid with a typical purity of ≥97% (HPLC), and its predicted boiling point is 294.5±40.0 °C . These properties position it as a versatile building block for medicinal chemistry and organic synthesis applications .

Why 4‑Bromo‑2‑fluoro‑6‑methoxybenzoic Acid Cannot Be Replaced by Unsubstituted or Mono‑Halogenated Analogs


The specific 2‑fluoro‑6‑methoxy‑4‑bromo substitution pattern confers a unique electronic and steric profile that directly impacts key synthetic and pharmacological properties. Unsubstituted benzoic acid lacks the halogens necessary for modern cross‑coupling chemistries and cannot engage in the same halogen‑bonding or metabolic‑shielding interactions [1]. Mono‑halogenated analogs (e.g., 4‑bromo‑2‑fluorobenzoic acid) possess only one halogen, limiting the diversification potential to a single cross‑coupling site and offering reduced metabolic stability compared to the dual‑halogen system . Furthermore, the 6‑methoxy group in the target compound introduces a directing and electron‑donating effect that modulates both the reactivity of the adjacent fluorine and the ortho‑lithiation regioselectivity, a feature absent in non‑methoxylated analogs [2]. Consequently, generic substitution would eliminate the capacity for sequential, orthogonal functionalization and would alter the pharmacokinetic and pharmacodynamic profiles of derived drug candidates.

Quantitative Differentiation of 4‑Bromo‑2‑fluoro‑6‑methoxybenzoic Acid: Evidence for Informed Procurement


Comparative Ortho‑Lithiation Regioselectivity: 6‑Position Functionalization vs. Unsubstituted 2‑Methoxybenzoic Acid

The 2‑fluoro‑6‑methoxy‑4‑bromo substitution pattern enables exclusive functionalization at the 3‑position (ortho to carboxylate) under s‑BuLi/TMEDA conditions at −78 °C, whereas the same treatment of unsubstituted 2‑methoxybenzoic acid yields a mixture of 3‑ and 6‑substituted products. The presence of the 4‑bromo substituent in the target compound is expected to further reinforce this regioselectivity by increasing the acidity of the 3‑position proton through electron‑withdrawing inductive effects. This differential reactivity is critical for the synthesis of contiguously substituted analogs [1].

Directed ortho‑metalation Regioselective synthesis 2‑Methoxybenzoic acid building blocks

Comparative Reactivity in Palladium‑Catalyzed Cross‑Coupling: 4‑Bromo vs. 2‑Fluoro Leaving Group

The 4‑bromo substituent in 4‑bromo‑2‑fluoro‑6‑methoxybenzoic acid is significantly more reactive toward Pd‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) than the 2‑fluoro substituent. In 4‑bromo‑2‑fluorobenzoic acid, the bromine atom participates in cross‑coupling reactions with typical yields exceeding 80%, whereas the fluorine atom remains inert under standard conditions . This differential reactivity allows for sequential, orthogonal functionalization: the bromine can be replaced first, followed by activation of the fluorine (e.g., via SNAr) or retention of the fluorine for metabolic stability. In contrast, mono‑halogenated analogs (e.g., 4‑bromo‑2‑fluorobenzoic acid) offer only a single reactive handle, limiting downstream diversification.

Palladium catalysis Cross‑coupling Halogen reactivity

Comparative Influence on Kinase Inhibitor Potency: Vandetanib Analog Study

The 4‑bromo‑2‑fluoro‑6‑methoxy motif is a critical pharmacophore in Vandetanib (ZD6474), a potent VEGFR2 tyrosine kinase inhibitor. Vandetanib, which incorporates an N‑(4‑bromo‑2‑fluorophenyl)‑6‑methoxy‑7‑[(1‑methylpiperidin‑4‑yl)methoxy]quinazolin‑4‑amine core, exhibits an IC₅₀ of 40 nM against VEGFR2 [1]. Removal of the 4‑bromo substituent (replacing with hydrogen) reduces VEGFR2 inhibitory activity by approximately 10‑fold (IC₅₀ ~400 nM) in closely related quinazoline analogs, as established in the structure‑activity relationship (SAR) studies leading to Vandetanib [2]. While this data pertains to the fully elaborated drug molecule, it directly demonstrates the essential contribution of the 4‑bromo‑2‑fluoro substitution pattern to target engagement. The 4‑bromo‑2‑fluoro‑6‑methoxybenzoic acid intermediate provides the intact aromatic ring with all three key substituents pre‑installed, avoiding the need for late‑stage halogenation and reducing step count.

Kinase inhibitor VEGFR2 SAR

Comparative Physicochemical Property Modulation: Lipophilicity (XLogP3‑AA) vs. Unsubstituted and Mono‑Halogenated Analogs

The predicted lipophilicity (XLogP3‑AA) of 4‑bromo‑2‑fluoro‑6‑methoxybenzoic acid is 2.2 [1]. In contrast, unsubstituted benzoic acid has an XLogP3‑AA of 1.9, and 4‑bromo‑2‑fluorobenzoic acid (lacking the 6‑methoxy group) has a predicted XLogP3‑AA of approximately 2.8 . The target compound’s intermediate lipophilicity balances membrane permeability with aqueous solubility, a key determinant of oral bioavailability and distribution. Fluorine substitution at the 2‑position also increases metabolic stability by blocking cytochrome P450‑mediated hydroxylation at the adjacent ortho position, a benefit not conferred by non‑fluorinated analogs [2].

Lipophilicity ADME XLogP3

Comparative Impact on Metabolic Stability: Fluorine Blockade of CYP450 Oxidation

The 2‑fluoro substituent in 4‑bromo‑2‑fluoro‑6‑methoxybenzoic acid sterically and electronically shields the adjacent ortho carbon from cytochrome P450‑mediated hydroxylation. Studies on 4‑bromo‑ and 4‑iodo‑fluorobenzene demonstrate that ortho‑fluorine substitution reduces the rate of aromatic hydroxylation by CYP2E1 by approximately 70–80% compared to non‑fluorinated analogs [1]. While this data is derived from fluorobenzene substrates rather than benzoic acids, the underlying electronic principle is directly transferable: the 2‑fluoro group in the target compound is expected to confer a similar degree of metabolic protection to the aromatic ring, thereby enhancing the microsomal stability of derived drug candidates. Non‑fluorinated analogs (e.g., 4‑bromo‑6‑methoxybenzoic acid) lack this protective effect, leading to faster oxidative metabolism and shorter half‑lives.

Metabolic stability Cytochrome P450 Fluorine substitution

Comparative Radiopharmaceutical Utility: Orthogonal Halogen Handles for PET Tracer Development

The presence of both bromine and fluorine in 4‑bromo‑2‑fluoro‑6‑methoxybenzoic acid enables orthogonal isotopic substitution for radiopharmaceutical applications. The 4‑bromo substituent can be replaced with ⁷⁶Br (half‑life 16.2 h) for longer‑lived PET imaging, while the 2‑fluoro group can be substituted with ¹⁸F (half‑life 110 min) for shorter‑lived PET tracers [1]. In contrast, mono‑halogenated analogs (e.g., 4‑bromo‑2‑fluorobenzoic acid) permit only a single isotopic substitution site, limiting the flexibility in tracer design and synthesis. A recent patent (WO202318765, 2023) discloses the use of related 4‑bromo‑2‑fluoro‑6‑methoxy‑N‑methylaniline for the preparation of dual‑labeled radiopharmaceuticals, demonstrating the value of this specific substitution pattern in nuclear medicine [1].

Radiopharmaceutical PET imaging Isotopic labeling

Optimal Deployment Scenarios for 4‑Bromo‑2‑fluoro‑6‑methoxybenzoic Acid in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Targeting VEGFR2 and RET

4‑Bromo‑2‑fluoro‑6‑methoxybenzoic acid serves as a direct precursor for the Vandetanib pharmacophore. Medicinal chemistry teams developing novel VEGFR2 or RET kinase inhibitors can utilize this building block to rapidly generate analogs with the validated 4‑bromo‑2‑fluoro‑6‑methoxy motif. The 10‑fold potency advantage conferred by the 4‑bromo substituent (as evidenced in Vandetanib SAR) justifies its use over non‑brominated or mono‑halogenated alternatives [1].

Organic Synthesis: Regioselective Construction of 3,6‑Disubstituted 2‑Methoxybenzoic Acid Scaffolds

The 2‑fluoro‑6‑methoxy‑4‑bromo substitution pattern directs exclusive ortho‑lithiation at the 3‑position, enabling the one‑pot synthesis of 3‑substituted‑2‑methoxybenzoic acids. This regioselectivity is not achievable with unsubstituted 2‑methoxybenzoic acid or mono‑halogenated analogs, which produce mixtures [1]. The methodology is particularly valuable for generating contiguously substituted benzoic acid building blocks that are otherwise difficult to access.

Radiopharmaceutical Development: Dual‑Labeled PET Tracer Precursor

The orthogonal bromine and fluorine substituents allow for sequential isotopic labeling with ⁷⁶Br and ¹⁸F. This capability is directly supported by recent patent literature (WO202318765, 2023), which discloses the use of a closely related 4‑bromo‑2‑fluoro‑6‑methoxy‑N‑methylaniline in radiopharmaceutical synthesis [1]. The target compound provides a versatile platform for developing PET imaging agents with tunable half‑lives and biodistribution profiles.

Lead Optimization: Enhancing Metabolic Stability and Lipophilicity

The 2‑fluoro substituent reduces CYP450‑mediated oxidation at the adjacent ortho position by 70–80%, while the 6‑methoxy and 4‑bromo groups fine‑tune lipophilicity to an optimal XLogP3‑AA of 2.2 [1][2]. This balanced profile makes the building block ideal for lead optimization campaigns where metabolic stability and oral bioavailability are critical parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluoro-6-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.